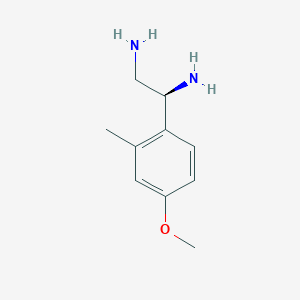
n-(3-Amino-2-chloro-6-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-2-chloro-6-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 3-amino-2-chloro-6-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Amino-2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Acylation and Alkylation: The acetamide moiety can be further modified through acylation or alkylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions may involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Acylation and Alkylation: Reagents like acyl chlorides or alkyl halides are commonly employed, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or aminated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
N-(3-Amino-2-chloro-6-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of substituted phenylacetamides with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Industrial Applications: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(3-Amino-2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the amino, chloro, and fluoro groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Amino-4-methylphenyl)-2-(2-chloro-6-fluorophenyl)acetamide
- N-(3-Amino-2-chloro-4-fluorophenyl)acetamide
- N-(3-Amino-2-chloro-6-fluorophenyl)propionamide
Uniqueness
N-(3-Amino-2-chloro-6-fluorophenyl)acetamide is unique due to the specific arrangement of the amino, chloro, and fluoro groups on the phenyl ring, which can result in distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C8H8ClFN2O |
|---|---|
Poids moléculaire |
202.61 g/mol |
Nom IUPAC |
N-(3-amino-2-chloro-6-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H8ClFN2O/c1-4(13)12-8-5(10)2-3-6(11)7(8)9/h2-3H,11H2,1H3,(H,12,13) |
Clé InChI |
TVJWYFZATHKKEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


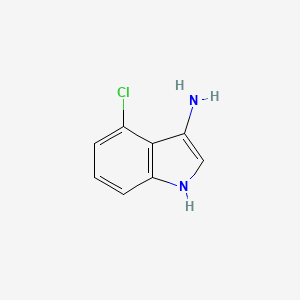
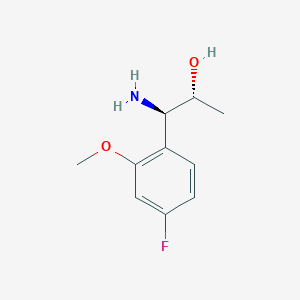
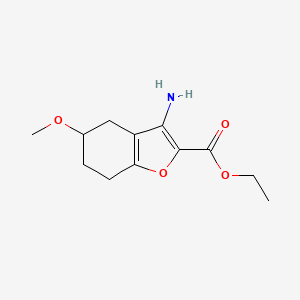
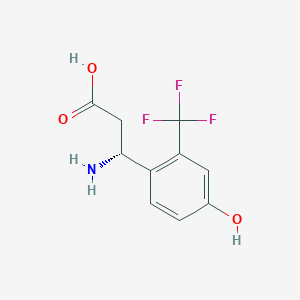
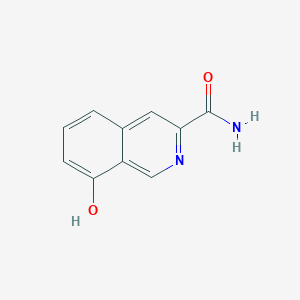

![3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13032505.png)
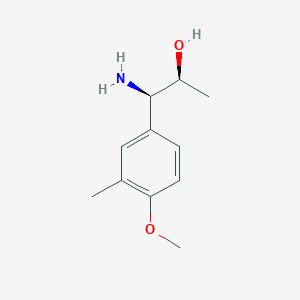
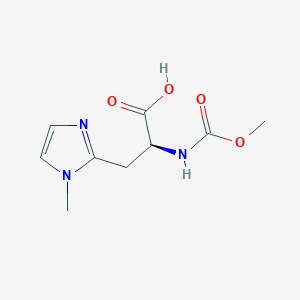
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
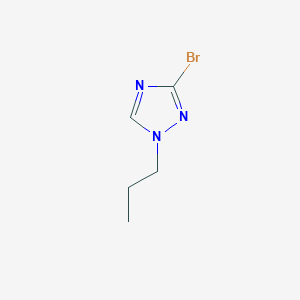
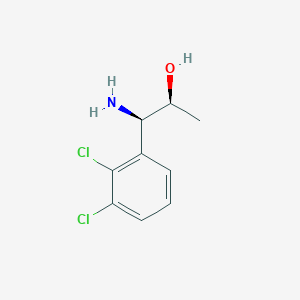
![5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)
